9-Hydroxyxanthene

Descripción general

Descripción

Métodos De Preparación

9-Hydroxyxanthene can be synthesized by the reduction of xanthone . One common method involves the use of sodium amalgam in an alcoholic solution of xanthone. The reaction is carried out at elevated temperatures, and the product is precipitated by pouring the solution into cold distilled water . The synthetic route can be summarized as follows:

Reduction of Xanthone: Xanthone is reduced using sodium amalgam in an alcoholic solution.

Precipitation: The solution is poured into cold distilled water to precipitate xanthydrol.

Filtration and Drying: The precipitated xanthydrol is filtered and dried to obtain the final product.

Análisis De Reacciones Químicas

9-Hydroxyxanthene undergoes various chemical reactions, including:

Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as the Friedel-Crafts acylation.

Condensation Reactions: It reacts with urea to form an insoluble condensation product, dixanthylurea.

Derivatization Reactions: This compound is used as a derivatization reagent in the determination of acrylamide and ethyl carbamate in food matrices

Aplicaciones Científicas De Investigación

Analytical Chemistry

Urea Determination

9-Hydroxyxanthene is widely recognized for its role in the determination of urea levels in biological samples. It acts as a derivatization reagent that forms a detectable derivative when reacted with urea. This derivative can be analyzed using high-performance liquid chromatography (HPLC), allowing for precise quantification of urea in urine and other biological fluids .

Food Analysis

The compound is also employed in food safety testing, particularly in the derivatization of acrylamide and ethyl carbamate. These substances are known for their potential health risks, and the use of this compound facilitates their detection in food matrices through gas chromatography-mass spectrometry (GC-MS) .

Medicinal Chemistry

Biological Activities

Recent studies have highlighted the potential biological activities of this compound and its derivatives. Research indicates that these compounds exhibit neuroprotective, antidiabetic, cytotoxic, and antibacterial properties. For instance, derivatives of this compound have shown promise in drug design for conditions such as Alzheimer's disease and diabetes .

Mechanism of Action

The mechanism through which this compound exerts its effects is not fully understood; however, it is believed to enhance immune responses and exhibit anti-inflammatory properties by inhibiting the production of certain inflammatory mediators . This suggests potential therapeutic applications in managing metabolic disorders.

Polymer Chemistry

In polymer chemistry, this compound is utilized as an intermediate in the synthesis of high-performance thermoplastics such as poly(aryl ether ketones). Its unique structure allows for specific interactions that enhance the properties of these materials, making them suitable for various industrial applications .

Case Study 1: Urea Detection in Clinical Samples

A study conducted on the use of this compound for urea detection demonstrated its effectiveness in clinical diagnostics. The research involved analyzing urine samples from patients with renal impairment, showing that the method provided accurate results comparable to traditional techniques.

Case Study 2: Food Safety Testing

Another significant application was observed in a study focusing on food safety. Researchers utilized this compound to detect acrylamide levels in fried foods. The results indicated that this method could reliably quantify acrylamide concentrations, thus contributing to food safety assessments .

Mecanismo De Acción

The mechanism of action of xanthydrol involves its ability to form condensation products with urea. This reaction is utilized in the determination of urea levels in biological samples. The molecular target in this case is urea, and the pathway involves the formation of an insoluble condensation product, dixanthylurea .

Comparación Con Compuestos Similares

9-Hydroxyxanthene is similar to other compounds such as xanthone and xanthine. it is unique in its ability to form specific condensation products with urea, making it particularly useful in urea determination . Similar compounds include:

Xanthone: A precursor in the synthesis of xanthydrol.

Xanthine: A compound with a similar structure but different applications, primarily in medicinal chemistry.

Actividad Biológica

9-Hydroxyxanthene, also known as 9H-xanthen-9-ol or xanthydrol, is a compound belonging to the xanthene class, which is characterized by a tricyclic structure containing oxygen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antitumor, and neuroprotective properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

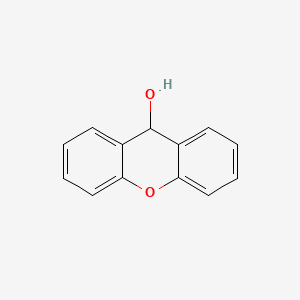

The chemical structure of this compound is depicted below:

This compound features a hydroxyl group at the 9-position of the xanthene ring, which significantly influences its biological properties. The presence of different substituents at this position can modulate its activity against various biological targets .

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that the compound's activity increases with the number of halogen substituents in its structure .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 50 | |

| Pseudomonas aeruginosa | 100 |

2. Antitumor Activity

The antitumor potential of this compound has been explored in various studies. Its derivatives have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. For instance, certain structural modifications have been associated with enhanced cytotoxicity against breast cancer cells .

Case Study: Antitumor Effects

In vitro studies on breast cancer cell lines demonstrated that specific derivatives of this compound reduced cell viability by over 70% at concentrations as low as 10 µM. The mechanism appears to involve the induction of oxidative stress and apoptosis pathways .

3. Neuroprotective Activity

The neuroprotective effects of xanthene derivatives have also been documented. Studies indicate that these compounds may protect neuronal cells from oxidative damage and apoptosis, making them potential candidates for treating neurodegenerative diseases .

Table 2: Neuroprotective Effects of Xanthene Derivatives

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress, leading to cellular damage and apoptosis in cancer cells.

- Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in cellular metabolism and proliferation.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including reactions involving salicylaldehyde and benzyne under specific conditions . The development of derivatives with enhanced biological activity continues to be an area of active research.

Table 3: Synthetic Methods for this compound

Propiedades

IUPAC Name |

9H-xanthen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRMYMMIJXLMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059009 | |

| Record name | Xanthydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Xanthydrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11340 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-46-0 | |

| Record name | Xanthydrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthydrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxyxanthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Xanthen-9-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-xanthen-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHYDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7131M69IKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Xanthydrol reacts with urea in acidic conditions to form a highly insoluble crystalline precipitate, dixanthylurea [, , , ]. This reaction is highly specific for urea and forms the basis for several analytical methods.

A: Yes, research indicates that xanthydrol reacts with certain amino acids, including arginine, asparagine, cysteine, glutamine, histidine, lysine, and tryptophan, in acetic acid solutions [, ]. This reactivity suggests potential interactions with proteins containing these amino acids.

A: Transxanthylation describes the migration of xanthyl groups from other amino acid residues to the indole nucleus of tryptophan in acidic conditions. This phenomenon results in the formation of xanthyltryptophan, a colored and acid-stable compound used for quantitative analysis [].

ANone: Xanthydrol has a molecular formula of C13H10O2 and a molecular weight of 206.24 g/mol.

A: Yes, characterization of xanthydrol and its derivatives often involves spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, 31P NMR (for phosphorus-containing derivatives), and mass spectrometry [, ]. Ultraviolet spectrometry has also been used to study the photochemical behavior of xanthydrol and related compounds [].

A: Xanthydrol can be unstable under certain conditions. For instance, 9-substituted 9-xanthydrols readily decompose in basic media, with the reaction pathway (ionic or radical) depending on the substituent and metal ion present [, ].

A: While specific material compatibility data are limited in the provided research, the sensitivity of xanthydrol to basic conditions suggests potential incompatibility with strongly basic materials. Additionally, the use of xanthydrol in analytical techniques often requires specific solvents and conditions to ensure accurate and reliable results [, , , ].

A: While xanthydrol itself is not typically used as a catalyst, some research suggests that crown ethers incorporating stable carbocations derived from xanthydrol derivatives might catalyze amide hydrolysis [].

ANone: Yes, many other catalysts can be used for amide hydrolysis, including enzymes, acids, bases, and metal complexes. The choice of catalyst depends on the specific amide, desired reaction conditions, and desired outcome.

A: Research shows that the reactivity of 9-substituted 9-xanthydrols in basic media depends significantly on the nature of the substituent at the 9-position. Electron-withdrawing groups can stabilize the resulting carbanion intermediate, promoting fragmentation [, ].

ANone: The provided research primarily focuses on the application of xanthydrol as a derivatizing agent in analytical chemistry. Information on specific formulation strategies for enhancing stability, solubility, or bioavailability is limited.

ANone: The provided research primarily focuses on the analytical applications of xanthydrol and its derivatives. As such, data on ADME properties, in vivo activity, and efficacy are limited.

ANone: The provided research primarily focuses on the analytical applications of xanthydrol and its derivatives. As such, data on cell-based assays, animal models, and clinical trials are limited.

ANone: The provided research does not offer information on resistance mechanisms or cross-resistance related to xanthydrol.

A: While the provided research does not extensively cover toxicology data, at least one report mentions contact dermatitis caused by xanthydrol exposure in a laboratory setting []. This highlights the need for careful handling and appropriate safety measures when working with this compound.

ANone: The provided research primarily focuses on the analytical and synthetic applications of xanthydrol. It does not delve into drug delivery, biomarkers, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, or cross-disciplinary applications of this compound.

A: Early research on xanthydrol focused on its use as a reagent for identifying specific functional groups, such as urea []. The development of the xanthydrol turbidity test for diagnosing uremia in the 1950s marked a significant milestone in its clinical application [].

A: While the provided research does not extensively cover cross-disciplinary applications, the use of xanthydrol as a derivatizing agent in analytical techniques like GC-MS and HPLC demonstrates its utility across different scientific disciplines [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.